Cyclazocine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVFVRQLZMJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022863 | |
| Record name | Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-80-3, 7346-09-0, 63903-61-7 | |
| Record name | Cyclazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclazocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CYCLAZOCINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5W1B1159C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Foundational Research of Cyclazocine
Key Synthetic Pathways to Cyclazocine
The synthesis of this compound and its core benzomorphan (B1203429) structure has been approached through various strategies, aiming for both racemic mixtures and enantiomerically pure compounds.
Classical synthetic routes to benzomorphans, including this compound, often involve multi-step processes that build the tricyclic core. While specific detailed syntheses of this compound itself are not extensively detailed in the provided search results, general methods for benzomorphan synthesis provide context. These can involve strategies such as the Wagner-Meerwein rearrangement or alkylation of tetralone derivatives to establish the characteristic bridged ring system bbhegdecollege.com.
More refined approaches focus on functionalizing the pre-formed this compound scaffold. For instance, this compound can be converted into its triflate ester, which then serves as a key intermediate for further derivatization, such as palladium-catalyzed amination reactions to introduce amino groups acs.orgacs.org. These methodologies allow for the systematic exploration of modifications at various positions, including the critical C8 hydroxyl group.
The stereochemistry of this compound is paramount to its pharmacological activity. The opioid receptor binding properties of this compound reside primarily in its (2R,6R,11R)-enantiomer, while the (2S,6S,11S)-enantiomer exhibits high affinity for sigma receptors acs.orgacs.org. This enantioselectivity necessitates the development of stereocontrolled synthetic methods.
Achieving high enantiomeric excess (ee) in the synthesis of this compound and its analogues is a significant area of research. While specific enantioselective syntheses of this compound are not detailed in the provided snippets, the general importance of enantioselectivity in drug development is well-established numberanalytics.comchemrxiv.org. Modern approaches in asymmetric catalysis, including the use of chiral catalysts and auxiliaries, are vital for obtaining specific enantiomers with high purity, which is essential for precise pharmacological evaluation numberanalytics.com. The preference for the (2R,6R,11R)-configuration for opioid receptor interaction highlights the importance of chiral control in the synthesis of this compound derivatives acs.orgacs.org.
Structural Modification Strategies for this compound Analogues
The benzomorphan scaffold of this compound offers multiple sites for structural modification to tune its pharmacological properties. A primary focus has been the C8 position, where the hydroxyl group plays a key role in receptor binding but also contributes to metabolic instability.
Replacing the C8 hydroxyl group with amino or carboxamido functionalities has been a significant strategy to explore SAR and potentially improve pharmacokinetic profiles acs.orgresearchgate.net. The 8-OH group is known to be important for binding but can also be a site for O-glucuronidation, leading to rapid clearance acs.orgacs.org.
Table 1: Opioid Receptor Binding Affinity of this compound and a C8-Carboxamido Analogue
| Compound Name | Receptor | Ki (nM) | Source |
| This compound | μ | < 1 | researchgate.net |
| This compound | κ | < 1 | researchgate.net |
| (±)-15 (Primary carboxamido derivative) | μ | 0.41 | researchgate.net |
| (±)-15 (Primary carboxamido derivative) | κ | 0.53 | researchgate.net |
Modifications at the C8 position have yielded compounds with varied affinities and selectivities for opioid receptors.
Carboxamido Substitution: The primary carboxamido derivative of this compound, denoted as (±)-15, demonstrated high binding affinity for both μ and κ opioid receptors, with Ki values of 0.41 nM and 0.53 nM, respectively. These values are nearly comparable to those of this compound itself researchgate.net. Studies comparing 8-carboxamidothis compound (B1251197) to this compound indicated only a minor, approximately 2-fold decrease in affinity for the κ-receptor, with no significant change in affinity for the μ-opioid receptor researchgate.net. This suggests that the carboxamido group can effectively substitute for the hydroxyl group while maintaining potent receptor binding.
Amino Substitution: Replacing the 8-OH group with an 8-amino group generally resulted in lower affinity for μ and κ opioid receptors compared to this compound acs.org. However, further substitution on the amino group, such as the introduction of a phenyl group, dramatically improved affinity for both μ and κ receptors, bringing it close to the affinity of this compound acs.org. Analogues with secondary 8-(hetero)arylamino appendages have shown particularly high affinity, with some compounds achieving subnanomolar Ki values acs.orgresearchgate.net.
Table 2: Impact of C8 Modifications on Opioid Receptor Affinity
| Modification at C8 | Compound Class/Example | Receptor | Ki (nM) | Change vs. 8-OH (this compound) | Source |
| -OH (unmodified) | This compound | μ | < 1 | - | researchgate.net |
| -OH (unmodified) | This compound | κ | < 1 | - | researchgate.net |
| -NH2 | 8-Amino analogue | μ | > 20-fold lower than this compound | Lower | acs.org |
| -NH2 | 8-Amino analogue | κ | > 20-fold lower than this compound | Lower | acs.org |
| -NH-Phenyl | 8-(Phenylamino) analogue | μ | Close to this compound | Similar | acs.org |
| -NH-Phenyl | 8-(Phenylamino) analogue | κ | Close to this compound | Similar | acs.org |
| -CONH2 | 8-Carboxamidothis compound | μ | < 1 | No change | researchgate.net |
| -CONH2 | 8-Carboxamidothis compound | κ | < 1 | ~2-fold decrease | researchgate.net |
| -NH-R (secondary) | 8-(Substituted amino) analogues | μ & κ | High affinity (subnanomolar range) | High | researchgate.net, acs.org |
The SAR data obtained from C8 modifications, particularly the enhanced affinity observed with aryl substitutions on the amino group, suggest interactions with hydrophobic binding pockets within the opioid receptors acs.orgresearchgate.net. The synthesis of aryl-containing N-monosubstituted analogues of 8-carboxamidothis compound was specifically designed to probe these putative hydrophobic regions researchgate.net. The increased affinity observed for these derivatives indicates that the C8 position can accommodate larger, hydrophobic substituents, which may engage in favorable van der Waals interactions within the receptor's binding site.
Synthetic Methodologies and Chemical Modifications of Cyclazocine
Structural Modification Strategies for Cyclazocine Analogues
Impact on Opioid Receptor Affinity and Selectivity
N-Substitution Modifications
Alterations to the N-substituent have been a primary strategy for fine-tuning the pharmacological profile of benzomorphan (B1203429) derivatives, including those related to this compound.
The nature of the N-substituent significantly dictates a compound's interaction with opioid receptors nih.govresearchgate.netnih.gov. Early studies on this compound analogues revealed that replacing the prototypic 8-OH group with amino or substituted-amino groups could lead to unexpectedly high affinity for μ and κ receptors researchgate.net. Specifically, monoalkylation of the 8-amino group with small alkyl chains like methyl or ethyl showed minimal impact on receptor binding affinity. However, larger substituents, such as an isopropyl group, substantially reduced affinity, particularly for the μ-opioid receptor acs.org. The introduction of a phenyl ring onto a secondary amine at the 8-position also demonstrated significant modulation of receptor binding acs.org.
Research has indicated that while the phenolic 8-OH group is traditionally considered essential for opioid activity in morphinans, this is not strictly the case for benzomorphans. Modifications that replace the 8-OH with amino or acetoxy groups have yielded compounds with equivalent or even increased antinociceptive effects researchgate.net. Furthermore, the type of spacer and functional groups attached to the basic nitrogen are crucial. For instance, N-propanamide spacers generally improved opioid binding profiles, whereas N-acetamide spacers were detrimental to receptor affinity nih.govresearchgate.net. The stereochemistry of the molecule also plays a pivotal role, with the (2R,6R,11R)-configuration often being preferred for opioid receptor interaction researchgate.netmdpi.com.
Table 1: Impact of N-Substitution on Opioid Receptor Affinity in Benzomorphan Derivatives (Representative Examples)
| N-Substituent Example | Target Compound Class | μ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | Reference |
| Unsubstituted (e.g., normetazocine) | Benzomorphan | Varies | Varies | Varies | nih.govacs.org |
| Methyl (on 8-NH2) | This compound analogue | Reduced | Reduced | Reduced | acs.org |
| Isopropyl (on 8-NH2) | This compound analogue | Substantially Reduced | Substantially Reduced | Substantially Reduced | acs.org |
| Phenyl (on 8-NH2) | This compound analogue | High affinity | High affinity | N/A | acs.org |
| N-phenethyl | Benzomorphan | High agonist potency | N/A | N/A | nih.gov |
| N-benzyl | Benzomorphan | No opioid activity | N/A | N/A | nih.gov |
| N-propanamido spacer | Benzomorphan | Improved profile | Improved profile | Improved profile | nih.govresearchgate.net |
| N-acetamido spacer | Benzomorphan | Detrimental | Detrimental | Detrimental | nih.govresearchgate.net |
Note: Specific Ki values are often study-dependent and vary greatly. This table aims to illustrate general trends based on reported findings.
The understanding gained from N-substitution studies has been instrumental in the development of dual-target opioid ligands, which aim to engage multiple opioid receptor subtypes simultaneously. This approach is considered promising for achieving potent antinociception with a reduced propensity for tolerance and side effects researchgate.netmdpi.com. Benzomorphan-based compounds, inspired by this compound's structural framework, have been key in this area.
Ligands such as LP1 and LP2 exemplify this strategy. LP1 is characterized as a μ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist, demonstrating effectiveness in animal models of pain researchgate.netmdpi.com. LP2, on the other hand, functions as a dual MOR/DOR agonist researchgate.netmdpi.com. Research has further refined these compounds, with derivatives like 2S-LP2 exhibiting an improved pharmacological profile, acting as a biased multitarget MOR/DOR agonist unife.it. These dual-target ligands highlight how strategic modifications of the N-substituent can lead to compounds that segregate physiological responses downstream of receptor signaling, opening new avenues in opioid drug development nih.govresearchgate.net.
Pharmacological Profile and Receptor Interactions of Cyclazocine
Opioid Receptor Binding and Selectivity
Cyclazocine demonstrates notable affinity for both mu (μ) and kappa (κ) opioid receptors, with a lesser affinity for the delta (δ) opioid receptor. acs.orgwikipedia.org This dual affinity for μ and κ receptors is a defining characteristic of its pharmacological action. acs.org Studies have also noted its interaction with sigma (σ) receptors, contributing to its complex effects. ontosight.aiacs.org
The binding of this compound to opioid receptors is enantioselective, meaning that the different stereoisomers of the molecule have different binding affinities. acs.org The opioid receptor binding properties are primarily associated with the (-)-isomer. acs.org
Mu (μ) Opioid Receptor Interactions
This compound acts as a partial agonist at the MOR, meaning it can activate the receptor but with less efficacy than a full agonist like morphine. wikipedia.orgncats.iodoi.org This partial agonism is responsible for some of its analgesic effects. ontosight.ai However, this compound also functions as a MOR antagonist. acs.orgnih.gov This antagonistic action allows it to block the effects of other mu-opioid agonists. researchgate.net For instance, it can antagonize the antidiuretic effect induced by morphine. nih.gov This mixed agonist-antagonist profile has been a subject of extensive research, particularly in the context of pain management and addiction treatment. ontosight.aincats.io
The binding of this compound to mu-opioid receptors is highly stereoselective. nih.govnih.gov The (-)-isomer of this compound shows significantly higher potency in displacing ligands from the mu-receptor compared to the (+)-isomer. nih.gov Specifically, (-)-alpha-cyclazocine has been shown to be substantially more potent than its other isomers at the mu-opioid receptor. nih.gov This stereoselectivity underscores the specific structural requirements for benzomorphan (B1203429) compounds to interact effectively with the mu-opioid receptor. nih.gov
Partial Agonism and Antagonism
Kappa (κ) Opioid Receptor Interactions
This compound is a potent agonist at the kappa-opioid receptor (KOR), an interaction that is central to its pharmacological character. acs.orgwikipedia.orgncats.iodoi.org
As a kappa agonist, this compound activates the KOR, contributing to its analgesic properties. ontosight.aiacs.orgncats.io The discovery of the kappa receptor was, in part, based on the actions of compounds like ketothis compound, a related benzomorphan. painphysicianjournal.comwikipedia.org this compound's kappa agonist activity is also associated with some of its less desirable effects, such as dysphoria and psychotomimetic symptoms, which have limited its clinical utility. ontosight.aiwikipedia.org Research has explored the potential of kappa agonists in various therapeutic areas, including the treatment of addiction. capes.gov.brnih.gov
Research has suggested the existence of subtypes of the kappa receptor, often referred to as κ1 and κ2. pnas.org Studies have shown that this compound can compete for binding at both of these proposed subtypes. pnas.org The differentiation of these subtypes has been explored using various ligands. While some compounds show selectivity for the high-affinity κ1 site, this compound, along with other kappa opioids like ethylketothis compound and bremazocine, binds to both sites. pnas.org The existence and specific functions of these kappa receptor subtypes continue to be an area of pharmacological investigation. oup.comnih.gov
Agonist Activity and Functional Properties
Delta (δ) Opioid Receptor Affinity and Effects
This compound exhibits a complex binding profile across the different opioid receptor subtypes. While it demonstrates high affinity for both kappa (κ) and mu (μ) opioid receptors, its affinity for the delta (δ) opioid receptor is notably lower. acs.org Studies on a series of 8-amino-2,6-methano-3-benzazocines, including this compound analogues, have shown a high degree of selectivity for μ and κ over δ opioid receptors. acs.org For instance, certain analogues of this compound displayed significantly lower affinity for the δ-opioid receptor compared to their affinity for μ and κ receptors. acs.orgmdpi.com This preference is a key characteristic of its pharmacological identity. The enkephalins are considered the primary endogenous ligands for the δ-opioid receptor, which is widely distributed in the central nervous system, particularly in forebrain structures. frontiersin.org
Table 1: Comparative Opioid Receptor Affinity of this compound Analogues This table is representative of the general finding that this compound and its analogues have lower affinity for the δ-receptor compared to μ and κ receptors. Specific Ki values for this compound itself were not detailed in the provided search results, but the trend is consistently reported.
| Compound | Receptor Subtype | Relative Affinity |
|---|---|---|
| This compound Analogues | μ (mu) | High |
| κ (kappa) | High | |
| δ (delta) | Low |
Non-Opioid Receptor Interactions (e.g., Sigma Receptor)
Beyond its activity at classical opioid receptors, this compound is also recognized for its significant interaction with non-opioid sigma (σ) receptors. nih.govwikipedia.org Initially, the sigma receptor was proposed as a subtype of the opioid receptor family due to the psychotomimetic effects of certain benzomorphan drugs like (±)-SKF-10,047 and this compound. nih.govnih.gov However, it was later reclassified as a distinct entity because the effects mediated by these receptors were not consistently antagonized by traditional opioid antagonists like naloxone. wikipedia.orgmdpi.com The sigma-1 (σ₁) receptor, a chaperone protein located at the endoplasmic reticulum, has been shown to have affinity for the (+)-stereoisomers of several benzomorphans, including this compound. nih.govwikipedia.org
Stereoisomeric Specificity for Sigma Receptors
The interaction of this compound with sigma receptors is characterized by a distinct stereospecificity. The opioid receptor activity of this compound, which is a racemic mixture, resides in its (-)-isomer, specifically the (2R,6R,11R) configuration. acs.org In contrast, the (+)-isomer, (2S,6S,11S)-cyclazocine, displays a high affinity for the σ₁ receptor. acs.orgnih.govwikipedia.org
This stereoselectivity is a defining feature that distinguishes the receptor subtypes. While the (-)-isomers of this compound and SKF-10047 are significantly more potent at μ-opioid receptors, the (+) and (-) isomers have similar potencies for displacement of ligands from sigma receptors. nih.gov Specifically, σ₁ receptors exhibit high affinity and stereoselectivity for the (+)-isomers of benzomorphans like pentazocine, SK&F 10047, and this compound. amegroups.cn This differential affinity of its stereoisomers for opioid versus sigma receptors has made this compound a critical tool in elucidating the distinct pharmacological properties of these receptor systems. acs.org
Electrophysiological Studies of Non-Opioid Receptor Activity
Electrophysiological studies have provided insights into the functional consequences of this compound's interactions at a cellular level, particularly concerning its non-opioid receptor activity. In one key study using Xenopus oocytes, researchers co-expressed cloned opioid receptors with G-protein-activated inwardly-rectifying K+ (GIRK) channels to investigate the effects of various sigma ligands. nih.gov In this system, (+)-cyclazocine was found to act as a κ-agonist and a μ-antagonist. nih.gov The currents induced by these sigma ligands, including (+)-cyclazocine, were sensitive to blockade by Ba²⁺, a known GIRK channel blocker. nih.gov This suggests a functional coupling, whether direct or indirect, between the receptors activated by (+)-cyclazocine and the activity of these ion channels. nih.gov The sigma-1 receptor itself has been shown to form complexes with voltage-gated K+ channels, suggesting it may act as an auxiliary subunit modulating ion channel function. wikipedia.org
Pharmacodynamics: Cellular and Molecular Mechanisms
G-Protein Coupling and Signal Transduction Pathways (e.g., cAMP, GTPγS assays)
The signal transduction mechanisms of this compound are complex, involving G-protein coupling at both opioid and sigma receptors. Opioid receptors, including the μ, δ, and κ subtypes, are canonical G-protein coupled receptors (GPCRs) that couple to inhibitory Gα (Gᵢ/Gₒ) proteins. wikipedia.orgwikipedia.org Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity. wikipedia.orgguidetoimmunopharmacology.org The functional activity of this compound and its analogues at these receptors has been confirmed in [³⁵S]GTPγS binding assays, which measure G-protein activation. acs.orgresearchgate.net These assays have demonstrated that various this compound derivatives possess intrinsic, opioid-receptor-mediated activity. acs.org
The link between sigma receptors and G-proteins is less direct but evident. Studies have shown that the presence of GTP can shift the binding affinity of sigma receptor ligands. nih.gov For instance, displacement curves for (+/-)-cyclazocine at sigma receptors were shifted to the right in the presence of GTP, suggesting that the sigma-binding site is likely linked to a guanine (B1146940) nucleotide regulatory (G) protein. nih.gov In this context, (+/-)-cyclazocine has been classified as a putative sigma-agonist. nih.gov However, other research using CHO cells stably expressing the μ-opioid receptor found that (+)-cyclazocine alone did not significantly stimulate [³⁵S]GTPγS binding, indicating it does not directly activate G-proteins via the μ-opioid receptor in that system. nih.gov
Table 2: Effect of (+)-Cyclazocine on [³⁵S]GTPγS Binding in MOR-1 Transfected CHO Cells This table shows that at the tested concentration, (+)-Cyclazocine did not stimulate G-protein activation on its own in this specific assay.
| σ Ligand | Concentration | [³⁵S]GTPγS Binding (% of Basal Control) |
|---|---|---|
| (+)-Cyclazocine | 10 μM | 97 ± 1 |
Source: Adapted from a 2007 study on σ₁ Receptor Modulation. nih.gov
Receptor Internalization and Desensitization Mechanisms (Preclinical)
The long-term exposure of G-protein coupled receptors (GPCRs) to agonists typically leads to desensitization, a process that diminishes the cellular response. numberanalytics.com This phenomenon involves several key steps, beginning with the phosphorylation of the receptor by GPCR kinases (GRKs). researchgate.netbiorxiv.org This phosphorylation event promotes the binding of β-arrestin proteins to the receptor. numberanalytics.combiorxiv.org The binding of β-arrestin serves two main purposes: it sterically hinders the receptor's ability to couple with G-proteins, thereby uncoupling it from its primary signaling pathway, and it targets the receptor for internalization from the cell surface into endosomes. researchgate.netbiorxiv.org
Once internalized, the receptor can be dephosphorylated and recycled back to the cell membrane, leading to resensitization, or it can be targeted for degradation, resulting in long-term downregulation. researchgate.netbiorxiv.org While this is the general mechanism for many GPCRs, including opioid receptors, specific preclinical studies detailing the rates and pathways of this compound-induced internalization and desensitization for its target receptors are not extensively covered in the provided search results. However, as a ligand that interacts with multiple GPCRs, its chronic administration would be expected to initiate these adaptive processes. researchgate.net For example, compounds with partial agonist activity at the μ-opioid receptor, such as this compound, have been shown to have varying levels of intrinsic activity which can influence the extent of receptor desensitization. researchgate.net
Biased Agonism and Downstream Signaling (Theoretical)
Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov For G protein-coupled receptors (GPCRs), such as the opioid receptors that this compound binds to, two major signaling cascades are the G protein-dependent pathway and the β-arrestin-dependent pathway. scirp.orgyoutube.com
Theoretically, a biased agonist could selectively activate the G protein pathway, which is believed to be responsible for the desired analgesic effects of opioids, while minimizing the activation of the β-arrestin pathway. scirp.orgmdpi.com The β-arrestin pathway is often implicated in the adverse side effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance. scirp.orgyoutube.commdpi.com
The concept of biased agonism has opened new avenues for drug design, with the goal of developing safer and more effective analgesics. youtube.commdpi.com By fine-tuning the interaction of a compound with its receptor, it may be possible to create drugs that provide pain relief with a reduced side-effect profile. mdpi.com
The functioning of the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has been a major focus of this research. scirp.org These receptors have seven-transmembrane domains, an extracellular N-terminal, and an intracellular C-terminal. scirp.org The binding of an agonist to the µ-opioid receptor can initiate a cascade of intracellular events. scirp.org
Upon agonist binding, the receptor activates an associated inhibitory G protein (Gαi/o), which in turn inhibits adenylate cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production. scirp.org The G protein complex also modulates ion channels, leading to hyperpolarization and reduced neuronal excitability. scirp.org Concurrently, agonist binding can lead to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). scirp.org This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G protein, leading to desensitization and internalization of the receptor. scirp.orgyoutube.com
Theoretically, a G protein-biased agonist at the µ-opioid receptor would favor the signaling cascade that produces analgesia while minimizing the β-arrestin-mediated actions that contribute to tolerance and other side effects. scirp.orgmdpi.com
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in preclinical models aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. ppd.com These studies are crucial for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen for clinical trials. ppd.comtexilajournal.com The duration of preclinical research can vary from several months to a few years, depending on the complexity of the compound and regulatory requirements. ppd.com
Preclinical studies often involve administering the drug to at least two animal species, one of which is a non-rodent. texilajournal.com Researchers monitor the animals for a set period to determine toxic dose levels and observe any signs of toxicity. texilajournal.com
Metabolic Pathways (e.g., O-glucuronidation)
Metabolism is a key aspect of a drug's pharmacokinetic profile, and it can significantly influence its efficacy and duration of action. libretexts.org One of the most common Phase II metabolic pathways is glucuronidation, a process where a glucuronic acid moiety is attached to a drug molecule. libretexts.orghyphadiscovery.comnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and generally results in a more water-soluble and readily excretable metabolite. nih.govtaylorandfrancis.com
O-glucuronidation, the attachment of glucuronic acid to a hydroxyl group, is a particularly common metabolic pathway for compounds containing phenolic or alcoholic functional groups. libretexts.org This pathway is a significant route of metabolism for many drugs. libretexts.org For this compound, its short duration of action in both animals and humans may be attributable to O-glucuronidation. acs.org This metabolic process has been observed in both human and animal studies of the compound. acs.org
Glucuronidation can also occur at other sites on a molecule, such as nitrogen atoms (N-glucuronidation), which is a major metabolic route for some compounds in humans. hyphadiscovery.com The rate and extent of glucuronidation can vary significantly between species. hyphadiscovery.com
Factors Influencing Duration of Action (Preclinical)
The duration of action of a drug is influenced by a variety of pharmacokinetic and pharmacodynamic factors. ppd.com In preclinical studies, researchers investigate these factors to predict how long a drug's effects will last in the body. ppd.comtexilajournal.com
One of the primary factors influencing the duration of action is the drug's rate of metabolism. libretexts.org As mentioned previously, the rapid O-glucuronidation of this compound is thought to be a major contributor to its short duration of action. acs.org
The following table summarizes the key pharmacokinetic parameters that can influence a drug's duration of action, based on general principles of preclinical research:
| Pharmacokinetic Parameter | Description | Influence on Duration of Action |
| Absorption | The process by which a drug enters the bloodstream. ppd.com | A slower absorption rate can lead to a longer duration of action. |
| Distribution | The process by which a drug is spread throughout the body's tissues and fluids. ppd.com | The extent of distribution to various tissues can affect how long the drug remains at its site of action. |
| Metabolism | The chemical alteration of a drug by the body. ppd.comlibretexts.org | A rapid rate of metabolism, such as the O-glucuronidation of this compound, can lead to a shorter duration of action. acs.org |
| Excretion | The process by which a drug and its metabolites are removed from the body. ppd.com | The rate of excretion through routes like urine or bile influences how quickly the drug is cleared from the system. |
Neurobiological and Behavioral Effects in Animal Models
Modulation of Central Nervous System Function
Cyclazocine exerts significant influence over neuronal function and neurotransmitter systems within the brain. Its actions have been investigated through electrophysiological recordings and neurochemical analyses, revealing a multifaceted interaction with central nervous system processes.
Electrophysiological studies in rats have demonstrated that this compound has a direct impact on the firing rate of cerebellar Purkinje neurons. Research has shown that this compound inhibits the spontaneous firing rates of these neurons. nih.gov This inhibitory effect was found to be stereospecific and qualitatively similar to the effects produced by phencyclidine (PCP). nih.gov
Further investigation into the receptor mechanisms underlying these effects revealed a complex interaction. The inhibitory actions of this compound on Purkinje neurons were partially antagonized by antipsychotic drugs such as haloperidol (B65202) and fluphenazine, suggesting an involvement of the catecholaminergic system, similar to the proposed mechanism for PCP. nih.gov However, unlike PCP, this compound's effects were also partially reversed by the opioid antagonist naloxone. nih.gov This suggests that this compound's electrophysiological effects in the cerebellum are mediated by at least two distinct receptor mechanisms: a naloxone-sensitive opioid site, potentially the kappa-opioid receptor, and a naloxone-insensitive site that may involve catecholaminergic pathways. nih.govjneurosci.org
| Electrophysiological Effects of this compound on Purkinje Neurons | |
| Effect | Inhibition of spontaneous firing rate. nih.gov |
| Comparison | Qualitatively similar to Phencyclidine (PCP). nih.gov |
| Antagonism | Partially antagonized by Haloperidol and Fluphenazine (suggesting catecholaminergic involvement). nih.gov |
| Partially reversed by Naloxone (suggesting opioid receptor involvement). nih.gov | |
| Proposed Mechanism | Interaction with at least two receptor types: a naloxone-sensitive opiate site (possibly kappa) and a naloxone-insensitive site (possibly involving catecholaminergic mediation). nih.gov |
Neurochemical studies in rat brain regions have provided further detail on these interactions. Administration of this compound led to a significant decrease in dopamine (B1211576) concentration in the striatum, while simultaneously increasing the levels of its metabolites, DOPAC and HVA. nih.gov This suggests an increase in dopamine turnover. The compound also affects other monoamines, decreasing norepinephrine (B1679862) levels while markedly increasing the levels of its metabolite MHPG-SO4 and the serotonin (B10506) metabolite 5-HIAA in various brain areas, including the cortex, hypothalamus, and midbrain. nih.gov These alterations in monoamine metabolism are thought to underlie some of the behavioral effects of the drug. nih.gov
| Interaction of this compound with Neurotransmitter Systems in Rats | |
| Dopaminergic System | Attenuates nicotine-induced dopamine increase in the nucleus accumbens. nih.gov |
| Decreases dopamine concentration in the striatum. nih.gov | |
| Increases levels of dopamine metabolites (DOPAC, HVA) in the striatum. nih.gov | |
| Noradrenergic System | Decreases norepinephrine (NA) levels in the cortex, hypothalamus, midbrain, and pons-medulla. nih.gov |
| Increases levels of the norepinephrine metabolite MHPG-SO4. nih.gov | |
| Serotoninergic System | Shows little effect on 5-hydroxytryptamine (5-HT) concentration, except at high doses. nih.gov |
| Markedly increases levels of the serotonin metabolite 5-HIAA. nih.gov |
Cyclazocine As a Research Tool in Opioid Receptor Biology
Contribution to the Multiplicity of Opioid Receptors Concept
The understanding that opioid receptors are not a single entity but rather a diverse family of receptors was a significant paradigm shift in pharmacology. Cyclazocine was instrumental in this conceptual evolution, contributing to the differentiation and characterization of distinct opioid receptor subtypes.
Differentiation of Mu, Kappa, and Delta Receptor Subtypes
Early pharmacological investigations, notably those by Martin and colleagues, utilized compounds like this compound to differentiate between opioid receptor populations. Studies demonstrated that this compound possessed distinct pharmacological actions and binding affinities compared to morphine, a prototypical mu-opioid receptor (MOR) agonist. This compound was found to exhibit a mixed agonist-antagonist profile, acting as a kappa (κ) opioid receptor (KOR) agonist and a mu (μ) opioid receptor (MOR) antagonist, or showing high affinity for both MOR and KOR. These differential interactions provided critical evidence supporting the existence of at least two distinct opioid receptor types, later expanded to include the delta (δ) opioid receptor (DOR). The observed differences in abstinence syndromes and analgesic cross-tolerance between morphine and this compound in animal models were key findings that led to the proposal of multiple receptor subtypes. The classification of ketothis compound, a related compound, as the prototypic ligand for the kappa receptor further solidified this concept.
Pioneering Role in Opioid Receptor Ligand Development
This compound's unique pharmacological profile, characterized by its mixed agonist/antagonist activity and affinity for multiple opioid receptor subtypes, made it a valuable lead compound and a benchmark for subsequent opioid ligand development. Its study helped researchers understand structure-activity relationships (SAR) for opioid receptor interactions, guiding the synthesis of novel compounds with improved selectivity and efficacy. The exploration of this compound and its enantiomers, for example, revealed that its opioid receptor binding properties were primarily associated with the (2R,6R,11R)-isomer, while the other enantiomer showed affinity for sigma receptors. This early work laid the groundwork for designing ligands that could selectively target specific opioid receptor subtypes, a crucial goal for developing safer and more effective analgesics and therapeutics for addiction.
Applications in In Vitro and In Vivo Receptor Characterization
The pharmacological properties of this compound have been extensively leveraged in various experimental techniques to characterize opioid receptors both in vitro and in vivo.
Radioligand Binding Assays
This compound has been employed in radioligand binding assays to determine its affinity and selectivity for different opioid receptor subtypes. These assays involve incubating cell membranes or tissue homogenates expressing opioid receptors with radiolabeled ligands. By measuring the displacement of radioligands by this compound, researchers could quantify its binding affinity (Ki values) to MOR, DOR, and KOR. Early studies indicated that this compound possessed high affinity for both mu and kappa opioid receptors, with its binding properties residing primarily in one enantiomer. For example, competition binding studies demonstrated that this compound bound to mu opioid receptors with high affinity, ranking among the most potent binders in some assays. These binding data were crucial for understanding the molecular interactions of this compound and for classifying its pharmacological profile.
Functional Assays (e.g., GTPγS, β-arrestin recruitment)
Beyond binding, this compound has been utilized in functional assays to assess its ability to activate or inhibit opioid receptors, thereby characterizing its efficacy. Assays such as the guanosine (B1672433) 5'-[γ-35S]triphosphate (GTPγS) binding assay measure receptor-G protein coupling, a key step in signal transduction. Studies using GTPγS assays have shown that this compound can act as a kappa opioid receptor agonist, demonstrating intrinsic activity in activating this pathway. In cells expressing only mu opioid receptors, this compound has been characterized as a partial agonist, exhibiting a maximal effect that was lower than full agonists like fentanyl or morphine. Functional assays measuring β-arrestin recruitment, another important signaling pathway for G protein-coupled receptors, have also provided insights into this compound's receptor activation profile, though specific data for this compound in these assays is less commonly cited in general reviews.
Development of Selective Kappa Opioid Receptor Probes
This compound's significant affinity for kappa opioid receptors, coupled with its mixed activity at mu receptors, has contributed to the development of more selective kappa opioid receptor (KOR) probes. While this compound itself is not highly selective, its characterization as a KOR ligand provided a foundation for designing compounds with improved KOR specificity. Ketothis compound, the prototypic KOR ligand, is closely related to this compound and shares this legacy. The understanding gained from studying compounds like this compound, including their binding profiles and functional effects, enabled researchers to synthesize novel benzomorphan (B1203429) derivatives and other chemical scaffolds with enhanced selectivity for KOR. This pursuit has led to the availability of a diverse range of KOR ligands that serve as valuable research tools for investigating the role of KOR in various physiological and pathological processes, including pain, mood disorders, and addiction.
Theoretical Frameworks and Future Research Directions
Conceptual Models of Ligand-Receptor Interaction
The interaction of cyclazocine with opioid receptors is a key area of study for developing predictive models of drug action. Understanding how its specific chemical structure dictates its binding affinity and functional output at the mu (μ), kappa (κ), and delta (δ) opioid receptors provides fundamental insights into receptor pharmacology.
Mapping Ligand Binding Sites and Accessory Pockets
Research into this compound's interaction with opioid receptors has involved detailed mapping of its binding sites. This compound exhibits high affinity for both μ and κ opioid receptors, with its activity primarily residing in the (2R,6R,11R)-isomer acs.org. Studies suggest that this compound binds to multiple distinct sites within rat brain homogenates, characterized by affinities of 0.2 nM, 11 nM, and 70 nM, with the highest affinity site showing characteristics of the classical μ-opioid receptor . Furthermore, this compound has been shown to interact with the phencyclidine (PCP) receptor, indicating potential binding to sites beyond canonical opioid receptors nih.gov. The benzomorphan (B1203429) scaffold itself is recognized as a versatile template for designing ligands that can interact with specific pockets on opioid receptors, with modifications at the N-substituent or the 8-OH group significantly influencing receptor affinity and selectivity nih.gov. Accessory pockets, or allosteric sites, on the opioid receptors may also play a role in modulating this compound's binding and efficacy, though detailed mapping of these specific interactions remains an active area of investigation.
Rational Design Principles for Benzomorphan Analogues
The structure-activity relationships (SARs) of this compound and related benzomorphans provide critical principles for the rational design of novel opioid ligands. Modifications to the benzomorphan nucleus, particularly at the N-substituent and the 8-OH group, have been shown to profoundly influence receptor binding affinity, selectivity, and functional efficacy nih.gov. For instance, substituting the N-methyl group with N-cyclopropylmethyl in morphinan (B1239233) and benzomorphan structures has been observed to increase affinity for κ and δ receptors while decreasing efficacy at μ receptors, leading to the development of partial agonists or antagonists like this compound frontiersin.org. Research into 8-amino-2,6-methano-3-benzazocines has revealed that the nature of the 8-position substituent critically impacts binding affinity, with specific substitutions leading to improved affinity for μ and κ opioid receptors compared to the 8-OH group of this compound acs.org. These findings underscore the importance of systematic structural modifications to tailor benzomorphan analogues for specific pharmacological profiles, such as selective μ-opioid receptor (MOR) agonism or biased signaling.
Exploration of Unconventional Opioid Receptor Modulations
This compound's mixed agonist-antagonist profile represents an early exploration into unconventional opioid receptor modulations, moving beyond simple full agonism. It acts as a κ-opioid receptor agonist and a μ-opioid receptor partial agonist, also displaying high affinity for the δ-opioid receptor wikipedia.org. This mixed action means this compound can produce opioid-like effects while simultaneously blocking or attenuating the effects of other opioids at certain receptors. Historically, this compound was noted for its ability to produce analgesia with a lower risk of dependency compared to full μ-agonists, suggesting differential engagement of receptor signaling pathways acs.org. Modern research into "biased agonism" builds upon this foundation, investigating how ligands can selectively activate specific downstream signaling pathways (e.g., G-protein versus β-arrestin pathways) to achieve therapeutic effects like analgesia while minimizing adverse effects. While this compound itself may not be a prototypic biased ligand by current definitions, its complex modulation of opioid receptors paved the way for understanding how functional selectivity can be achieved.
Synthesis of Novel Chemical Entities with Specific Pharmacological Profiles
The benzomorphan scaffold, exemplified by this compound, has been extensively utilized for the synthesis of novel chemical entities with tailored pharmacological profiles. Medicinal chemistry efforts have focused on modifying the benzomorphan nucleus to achieve specific interactions with opioid receptors, aiming for improved analgesia with reduced side effects. For example, modifications at the basic nitrogen of the benzomorphan scaffold have led to compounds that segregate physiological responses downstream of receptor signaling, opening avenues for developing biased agonists unisi.itnih.govacs.org. Studies on LP1 derivatives, based on the (−)-cis-N-normetazocine skeleton, have explored variations in N-substituents to modulate affinity and efficacy at MOR and DOR. Some derivatives have shown nanomolar binding affinity for MOR and possess analgesic properties mdpi.commdpi.com. Furthermore, research into 8-amino-2,6-methano-3-benzazocines, inspired by this compound, has demonstrated that specific substitutions at the 8-position can dramatically improve affinity for μ and κ opioid receptors, suggesting new SARs for benzomorphan design acs.org. These synthetic endeavors aim to create compounds with specific functional selectivities, such as biased MOR agonists that preferentially activate G-protein signaling over β-arrestin recruitment, potentially leading to safer and more effective analgesics.
Role in Advancing Fundamental Opioid Neurobiology Research
This compound has played a significant role in advancing fundamental opioid neurobiology research by serving as a critical pharmacological tool. Its differential affinity for μ and κ opioid receptors, coupled with its mixed agonist-antagonist properties, allowed early researchers to distinguish between receptor subtypes and their associated physiological effects acs.orgfrontiersin.org. The observation that the activity of this compound resided in specific enantiomers, with one isomer showing high affinity for σ receptors, further highlighted the stereoselectivity of ligand-receptor interactions and the complexity of the opioid system acs.org. Studies using radiolabeled this compound have been instrumental in characterizing multiple opioid receptor binding sites, including those with high affinity for classical opiates and others that interact with phencyclidine (PCP) binding sites . The benzomorphan class, including this compound, continues to be a valuable scaffold for developing pharmacological tools that probe opioid receptor function, helping to elucidate signaling pathways, receptor dynamics, and the neurobiological underpinnings of pain and addiction.
Q & A
Q. What experimental models are most appropriate for studying Cyclazocine's dual activity as an antidepressant and narcotic antagonist?
this compound's dual effects can be investigated using in vivo opioid receptor binding assays to quantify affinity for κ-opioid and μ-opioid receptors, complemented by behavioral models like the forced swim test (for antidepressant activity) and naloxone-precipitated withdrawal paradigms (for narcotic antagonism). Clinical studies should employ double-blind, placebo-controlled trials with EEG monitoring to correlate neurophysiological changes (e.g., alpha rhythm suppression, theta activity increases) with symptom improvement .
Q. How should dosage protocols be optimized to mitigate this compound's narrow therapeutic range in antidepressant trials?
Titration strategies should start with low doses (e.g., 0.5 mg/day) and escalate gradually (up to 3 mg/day) while monitoring adverse effects (e.g., "grippe-like" withdrawal symptoms). Pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS) can establish dose-response relationships, and safety thresholds should be validated via repeated EEG assessments to detect early signs of neurotoxicity .
Q. What biomarkers are indicative of this compound's efficacy in depressive disorders?
Scalp-recorded EEG biomarkers, including desynchronization, reduced alpha abundance, and increased fast (20–30 Hz) and theta (4–7 Hz) activities, are strongly correlated with clinical improvement. Researchers should integrate these metrics with standardized depression scales (e.g., Hamilton Depression Rating Scale) in longitudinal studies to establish predictive validity .
Advanced Research Questions
Q. How can contradictory outcomes in this compound's antidepressant efficacy across patient subgroups be methodologically resolved?
Contradictions may arise from heterogeneous patient populations (e.g., treatment-resistant vs. first-episode depression). Researchers should apply propensity score matching or stratified randomization to control for confounders like prior imipramine exposure. Meta-regression analyses of pooled clinical trial data can identify moderators such as baseline EEG patterns or genetic polymorphisms in opioid receptor genes .
Q. What methodologies best evaluate this compound's long-term neuroadaptations in opioid-dependent populations?
Longitudinal neuroimaging (fMRI or PET scans) paired with behavioral assays (e.g., cue-induced craving tasks) can track changes in mesolimbic dopamine pathways. Concurrently, ecological momentary assessment (EMA) tools should capture real-time subjective effects (e.g., euphoria, dysphoria) to assess abuse liability. Cross-tolerance studies with nalorphine or naltrexone may clarify receptor-specific adaptations .
Q. How does this compound's abuse potential compare to other partial opioid agonists in non-addicted cohorts?
Comparative studies should use the Addiction Research Center Inventory (ARCI) to quantify subjective effects (e.g., euphoria, sedation) in controlled human laboratory settings. Dose-response curves for this compound, buprenorphine, and pentazocine can be analyzed using mixed-effects models, with emphasis on receptor occupancy rates (κ vs. μ) and withdrawal symptom severity post-discontinuation .
Q. What predictive factors determine successful this compound treatment retention in opioid addiction therapy?
Retrospective cohort analyses of patient self-rating scales (e.g., perceived functional dependence on opioids) and demographic variables (e.g., marital stability, employment status) can identify predictors. Machine learning algorithms (e.g., random forest classifiers) applied to historical datasets may optimize patient selection criteria for future trials .
Methodological Considerations
- Experimental Design : Use PICOT frameworks (Population: e.g., "depressed patients with comorbid opioid use"; Intervention: this compound dose escalation; Comparison: tricyclic antidepressants; Outcome: HAM-D score reduction; Time: 8-week follow-up) to structure clinical hypotheses .
- Data Analysis : Apply multivariate regression to disentangle this compound's primary antidepressant effects from confounding variables (e.g., concurrent psychotherapy). For preclinical data, Bayesian meta-analysis improves power in small-sample studies .
- Ethical Compliance : Given this compound's narrow therapeutic index, trials must include independent safety monitoring boards and adhere to FDA guidelines for risk minimization in vulnerable populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
